4-chloro-N-(5-chloro-2-methylphenyl)butanamide
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Overview
Description
4-chloro-N-(5-chloro-2-methylphenyl)butanamide is an organic compound with the molecular formula C11H13Cl2NO It is a derivative of butanamide, featuring chloro and methyl substituents on the phenyl ring
Preparation Methods
The synthesis of 4-chloro-N-(5-chloro-2-methylphenyl)butanamide typically involves the reaction of 5-chloro-2-methylaniline with 4-chlorobutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .
Chemical Reactions Analysis
4-chloro-N-(5-chloro-2-methylphenyl)butanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
4-chloro-N-(5-chloro-2-methylphenyl)butanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 4-chloro-N-(5-chloro-2-methylphenyl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-chloro-N-(5-chloro-2-methylphenyl)butanamide can be compared with similar compounds such as:
4-chloro-2-methylphenyl isocyanate: This compound also contains chloro and methyl substituents but features an isocyanate group instead of a butanamide group.
5-chloro-2-methylphenyl isothiocyanate: Similar in structure but with an isothiocyanate group, it is used in different chemical reactions and applications.
4-chloro-2-methylphenyl carbamate: This compound has a carbamate group and is used in different industrial and research applications.
Properties
Molecular Formula |
C11H13Cl2NO |
---|---|
Molecular Weight |
246.13 g/mol |
IUPAC Name |
4-chloro-N-(5-chloro-2-methylphenyl)butanamide |
InChI |
InChI=1S/C11H13Cl2NO/c1-8-4-5-9(13)7-10(8)14-11(15)3-2-6-12/h4-5,7H,2-3,6H2,1H3,(H,14,15) |
InChI Key |
FRDQBVOBJLUPRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CCCCl |
Origin of Product |
United States |
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